3-n-Butoxy-4,5-difluorobenzoyl chloride

Description

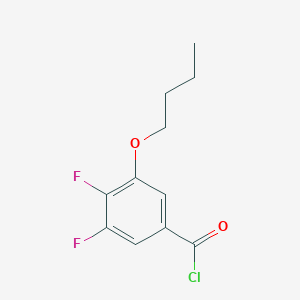

3-n-Butoxy-4,5-difluorobenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a butoxy group (-O-C₄H₉) at position 3 and fluorine atoms at positions 4 and 5 on the benzene ring. This compound is primarily used in organic synthesis as a reactive intermediate for constructing pharmaceuticals, agrochemicals, and advanced materials. Its electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, while the butoxy group contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

3-butoxy-4,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-9-6-7(11(12)15)5-8(13)10(9)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGOBWSXEWNZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-4,5-difluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-n-butoxy-4,5-difluorobenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

Major Products

The major products formed from these reactions include:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-n-Butoxy-4,5-difluorobenzoyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of bioactive molecules, particularly those targeting specific receptors or enzymes. For instance, it can be used to synthesize compounds that inhibit specific proteins involved in disease pathways.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can act as enzyme inhibitors. In a study focusing on histone deacetylases (HDACs), modifications of this compound showed promising activity against certain HDAC isoforms, which are crucial in cancer biology. The synthesized derivatives exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancer treatment .

Agrochemical Applications

Herbicide Development

The compound has been investigated for its potential use in developing new herbicides. Its ability to interact with plant biochemical pathways makes it a candidate for creating selective herbicides that target specific weeds without harming crops.

Case Study: Herbicidal Activity

In a series of experiments, several derivatives of this compound were evaluated for their herbicidal activity against both monocotyledonous and dicotyledonous plants. The results demonstrated that some derivatives exhibited greater efficacy than existing commercial herbicides, such as S-metolachlor, showcasing their potential for agricultural applications .

Material Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, including polymers and coatings. Its reactive benzoyl chloride group can facilitate the formation of various polymeric structures through condensation reactions.

Case Study: Polymer Coatings

A study explored the use of this compound in creating polymer coatings with enhanced properties such as chemical resistance and thermal stability. The synthesized polymers demonstrated improved performance characteristics compared to traditional materials used in industrial applications .

Chemical Synthesis

Reactivity and Synthetic Routes

The reactivity of this compound allows it to participate in various chemical reactions such as nucleophilic substitutions and acylation reactions. This versatility makes it a valuable building block in organic synthesis.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace the chlorine atom. | Various substituted benzoyl derivatives |

| Acylation | Used to introduce acyl groups into other molecules. | Acylated amines and alcohols |

| Polymerization | Forms copolymers with other monomers to create advanced materials. | Functionalized polymers with specific properties |

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| 3-n-Butoxy-4,5-difluorobenzoyl chloride | 3-O-C₄H₉, 4-F, 5-F | C₁₁H₁₁ClF₂O₂ | Moderate reactivity, high lipophilicity, steric hindrance from butoxy group |

| 3-Fluoro-4-n-propoxybenzoyl chloride | 3-F, 4-O-C₃H₇ | C₁₀H₉ClFO₂ | Higher electrophilicity (due to fluorine at C3), lower lipophilicity than butoxy analog |

| 2,3-Dichloro-4,5-difluorobenzoyl chloride | 2-Cl, 3-Cl, 4-F, 5-F | C₇H₂Cl₂F₂O | Enhanced reactivity (Cl as stronger EWGs), higher crystallinity, lower solubility |

| 3-Bromo-4,5-difluorobenzoyl chloride | 3-Br, 4-F, 5-F | C₇H₂BrClF₂O | Reduced stability (Br as weaker leaving group), higher molecular weight |

| 3,5-Difluoro-4-methylbenzoyl chloride | 4-CH₃, 3-F, 5-F | C₈H₅ClF₂O | Lower steric hindrance, methyl group provides mild electron-donating effects |

Reactivity in Nucleophilic Substitution

- Electrophilicity : The fluorine atoms at positions 4 and 5 in this compound significantly activate the carbonyl carbon toward nucleophilic attack. However, the bulky butoxy group introduces steric hindrance, slowing reactions compared to analogs like 3-fluoro-4-n-propoxybenzoyl chloride , which lacks a large substituent at C3 .

- Halogen Influence : Chlorinated analogs (e.g., 2,3-dichloro-4,5-difluorobenzoyl chloride ) exhibit higher reactivity due to chlorine’s stronger electron-withdrawing nature. However, brominated derivatives (e.g., 3-bromo-4,5-difluorobenzoyl chloride ) show reduced stability under thermal conditions due to weaker C-Br bonds .

Solubility and Lipophilicity

- The butoxy group in this compound enhances lipophilicity, making it more soluble in nonpolar solvents (e.g., toluene, dichloromethane) compared to methyl- or propoxy-substituted analogs. This property is advantageous in reactions requiring organic phases .

- In contrast, 3,5-difluoro-4-methylbenzoyl chloride (with a methyl group) has lower molecular weight and better solubility in polar aprotic solvents like DMF or acetonitrile .

Q & A

Q. What are the standard synthetic routes for preparing 3-nnn-butoxy-4,5-difluorobenzoyl chloride?

Methodological Answer: The synthesis typically involves two key steps: (1) regioselective fluorination of a benzoyl chloride precursor and (2) introduction of the -butoxy group . A common approach starts with 4,5-difluorobenzoic acid, which is converted to the acid chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) with catalytic DMF. The reaction is stirred under nitrogen for 90 minutes at room temperature, followed by solvent removal under vacuum . For the -butoxy substitution, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) with -butanol can be employed. Purity is confirmed via thin-layer chromatography (TLC) and NMR.

Key Data:

Q. How is 3-nnn-butoxy-4,5-difluorobenzoyl chloride characterized spectroscopically?

Methodological Answer: Characterization involves:

- ¹H/¹³C NMR : Peaks for the -butoxy chain (δ ~0.9–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Fluorine substituents induce splitting patterns in adjacent protons .

- FTIR : Stretches at ~1750–1800 cm⁻¹ (C=O of acid chloride), ~1250 cm⁻¹ (C-O of ether), and 1100–1200 cm⁻¹ (C-F) .

- HRMS : Exact mass calculated for C₁₁H₁₁ClF₂O₂ ([M+H]⁺): 256.0473. Observed m/z should match within 5 ppm error .

Advanced Research Questions

Q. How can competing fluorination pathways be controlled during synthesis?

Methodological Answer: Regioselective fluorination requires careful optimization of reaction conditions. For example, using anhydrous KF in polar aprotic solvents (e.g., DMF) at 80–100°C minimizes over-fluorination. Monitoring via ¹⁹F NMR helps track intermediate formation. Abbott Laboratories demonstrated selective fluorination of 2-chloro-4,5-difluorobenzoyl fluoride without chlorine displacement by adjusting temperature and fluoride source stoichiometry .

Key Data:

-

Optimal Fluorination Conditions :

Parameter Value Temperature 80°C Solvent DMF Fluoride Source KF (1.5 equiv.) Reaction Time 12–16 hours

Q. What strategies mitigate instability during storage and handling?

Methodological Answer: 3--Butoxy-4,5-difluorobenzoyl chloride is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage : Under inert gas (argon) at –20°C in sealed, amber vials.

- Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for air-sensitive steps.

- Stability Testing : Periodic NMR analysis to detect hydrolysis (appearance of benzoic acid peaks at δ ~12 ppm for -COOH) .

Q. How are coupling reactions with amines optimized to avoid side products?

Methodological Answer: For amide bond formation, sodium thiocyanate-mediated coupling is effective. The acid chloride (1 equiv.) is reacted with sodium thiocyanate (1 equiv.) in dry acetone for 30 minutes, followed by amine addition at 0°C. After warming to room temperature, the reaction is stirred for 16 hours, filtered, and purified via column chromatography (1–20% MeOH/DCM). HCl salts improve crystallinity .

Example Protocol:

- Amine Coupling :

- Substrate: 3--Butoxy-4,5-difluorobenzoyl chloride (1 mmol).

- Conditions: 0°C → 25°C, 16 hours.

- Yield: ~60–75% (isolated as HCl salt) .

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nature of fluorine activates the benzoyl chloride toward nucleophilic attack but may deactivate the aromatic ring toward further electrophilic substitution. Computational studies (e.g., DFT calculations) predict charge distribution at the carbonyl carbon (partial positive charge) and meta/para positions. Experimental validation via Hammett plots can quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.